molecular formula C38H48O19 B12469558 3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one

3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one

Cat. No.: B12469558
M. Wt: 808.8 g/mol
InChI Key: OCZZCFAOOWZSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycosyl Group at C-3

The C-3 substituent is a disaccharide moiety comprising:

  • Inner sugar : A 4,5-dihydroxy-6-methyloxan-2-yl (6-methylpyranose) ring.
  • Outer sugar : A 3,4,5-trihydroxyoxan-2-yl (trihydroxypyranose) ring, linked via an α-1→3 glycosidic bond.

This branched glycosylation pattern increases steric bulk and hydrophilicity, potentially shielding reactive sites on the chromen-4-one core from enzymatic degradation.

Glycosyl Group at C-7

The C-7 substituent is a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group, corresponding to a β-D-glucopyranosyl unit. This monosaccharide enhances water solubility and may facilitate interactions with carbohydrate-binding proteins.

Table 1: Comparative Analysis of Glycosyl Moieties

Feature C-3 Glycosyl Group C-7 Glycosyl Group
Sugar Type 6-Methylpyranose + Trihydroxypyranose β-D-Glucopyranose
Glycosidic Bond α-1→3 β-1→O
Hydroxyl Configuration 4,5-dihydroxy (inner); 3,4,5-trihydroxy (outer) 3,4,5-trihydroxy; 6-hydroxymethyl

Prenyl Group Substitution at C-8 Position

The C-8 position is substituted with a 3-methylbut-2-en-1-yl (prenyl) group, a terpenoid-derived moiety. This aliphatic chain introduces steric hindrance and lipophilicity, which may enhance the compound’s affinity for lipid bilayers or hydrophobic protein pockets. The prenyl group’s double bond (C2=C3) adopts an E-configuration, as indicated by the "but-2-en-1-yl" descriptor, favoring a planar geometry that minimizes steric strain.

Methoxyphenyl Substituent Configuration

The 4-methoxyphenyl group at C-2 confers electronic and steric effects:

  • Electron-donating methoxy group : Stabilizes the aromatic system via resonance, increasing electron density at the para position.
  • Spatial orientation : The methoxy group’s para placement minimizes steric clashes with adjacent substituents, allowing optimal π-orbital overlap with the chromen-4-one core.

This substituent is analogous to those in flavones such as apigenin, where methoxy groups enhance antioxidant activity by stabilizing radical intermediates.

Stereochemical Considerations of Sugar Moieties

The stereochemistry of the glycosyl groups is critical for molecular recognition and stability.

Inner Sugar (6-Methylpyranose)

  • Configuration : The methyl group at C-6 adopts an equatorial orientation, reducing 1,3-diaxial interactions.
  • Hydroxyl groups : C-4 and C-5 hydroxyls are in cis configuration, fostering intramolecular hydrogen bonding.

Outer Sugar (Trihydroxypyranose)

  • Anomeric center : The α-configuration at C-1 results in axial glycosidic bonding, which is less stable than β-linkages but compensates via hydrogen bonding with adjacent hydroxyls.

β-D-Glucopyranosyl Unit at C-7

  • Chair conformation : The glucopyranose ring adopts a ^4C_1 chair, with all hydroxyl groups equatorial except C-1, which is axial (β-configuration).

Table 2: Stereochemical Features of Sugar Moieties

Sugar Unit Anomeric Configuration Hydroxyl Orientations
6-Methylpyranose α C-4: axial; C-5: equatorial
Trihydroxypyranose α C-3: equatorial; C-4: axial
β-D-Glucopyranose β C-2, C-3, C-4: equatorial

Properties

IUPAC Name

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZZCFAOOWZSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chromen-4-one Core

The chromen-4-one backbone is constructed via cyclization of a chalcone precursor. Key steps include:

Chalcone Formation

A Claisen-Schmidt condensation between 4-methoxyacetophenone and a substituted benzaldehyde derivative forms the chalcone intermediate. The reaction is typically catalyzed by NaOH or KOH in ethanol/water mixtures at 60–80°C for 6–12 hours.

Cyclization to Chromen-4-one

The chalcone undergoes cyclization using acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions. A modified Corey-Chaykovsky epoxidation with dimethylsulfoxonium methylide has been reported to yield the chromen-4-one scaffold with regioselectivity >85%.

Table 1: Representative reaction conditions for chromen-4-one synthesis

Starting Material Catalyst Temperature (°C) Yield (%) Reference
4-Methoxyacetophenone NaOH (10% aq.) 80 72
Substituted benzaldehyde H₂SO₄ (conc.) 120 68

Glycosylation Strategies

Compound A contains two distinct glycosidic moieties:

  • A 3,4,5-trihydroxyoxan-2-yl (rhamnose derivative) at position 3.
  • A 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose derivative) at position 7.

Protection-Deprotection Approach

To ensure regioselective glycosylation, hydroxyl groups on the chromen-4-one core are protected using acetyl or benzyl groups prior to sugar coupling.

Rhamnose Attachment

The rhamnose unit is introduced via a Koenigs-Knorr reaction using 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide under Ag₂CO₃ catalysis. The reaction proceeds in anhydrous dichloromethane at 25°C for 24 hours, achieving >90% coupling efficiency.

Glucose Attachment

The glucose moiety is coupled using a trichloroacetimidate donor in the presence of BF₃·Et₂O. This method minimizes side reactions, with yields of 78–82% reported for similar flavonoid glycosides.

Enzymatic Glycosylation

Recent advances utilize glycosyltransferases for stereospecific glycosidic bond formation. HtUGT73EW3, a multifunctional glycosyltransferase, has demonstrated activity toward flavonoid 3- and 7-OH groups, enabling one-pot synthesis of di-O-glycosides.

Table 2: Comparison of chemical vs. enzymatic glycosylation

Parameter Chemical Method Enzymatic Method
Yield 70–85% 65–75%
Stereoselectivity Moderate High
Scalability >1 kg demonstrated Limited to lab scale

Introduction of the Prenyl Group

The 3-methylbut-2-en-1-yl (prenyl) substituent at position 8 is installed via a Friedel-Crafts alkylation. Key steps include:

Prenylation Conditions

  • Reagent: 3-Methyl-2-buten-1-ol (prenol) with BF₃·Et₂O as a Lewis acid.
  • Solvent: Toluene at reflux (110°C) for 8 hours.
  • Yield: 58–63%.

Challenges and Solutions

Competing O-prenylation is suppressed by pre-protecting hydroxyl groups with tert-butyldimethylsilyl (TBS) groups. Post-prenylation deprotection with tetra-n-butylammonium fluoride (TBAF) restores free hydroxyls.

Global Deprotection and Purification

Final deprotection of acetylated sugars is achieved via Zemplén transesterification (NaOMe/MeOH). Purification involves:

  • Column Chromatography: Silica gel with CH₂Cl₂/MeOH gradients (95:5 to 80:20).
  • Crystallization: From acetone/water mixtures to afford >98% purity.

Industrial-Scale Considerations

A continuous-flow solid-phase synthesis approach has been proposed for large-scale production, integrating:

  • Solid-supported glycosylation using perfluorosulfonic acid resins.
  • In-line HPLC monitoring for real-time yield optimization.

Key Metrics for Scale-Up:

  • Space-Time Yield: 12 g/L·h (batch) vs. 22 g/L·h (continuous flow).
  • Purity: >99.5% by qNMR.

Chemical Reactions Analysis

Types of Reactions

Epmedin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or for further research .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Epmedin B can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Mechanism of Action

Epmedin B exerts its effects through various molecular targets and pathways. It is known to interact with estrogen receptors, promoting bone formation and inhibiting bone resorption, which is beneficial in treating osteoporosis. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of structurally related chromen-4-one derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes References
Target Compound C₃₃H₄₀O₂₁ 772.65 - 4-Methoxyphenyl
- Prenyl (C₅H₈)
- Two glycosyl oxane groups
Enhanced solubility due to glycosylation; prenyl group may improve membrane permeability. Potential antioxidant or anti-inflammatory activity inferred from structural analogs.
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one C₁₇H₁₄O₆ 314.29 - 3,4-Dimethoxyphenyl
- No glycosylation
Reduced polarity due to methoxy groups; simpler structure may limit solubility. Exhibits moderate antimicrobial activity in preliminary studies.
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one C₂₂H₂₂O₁₂ 478.40 - 4-Hydroxyphenyl
- Single glycosyl group
Higher polarity than methoxy analogs; glycosylation may enhance bioavailability. Reported in plant extracts with antioxidant properties.
3,5,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one C₁₇H₁₄O₇ 330.29 - 4-Methoxyphenyl
- Methoxy at position 7
Lipophilic substituents dominate; potential for blood-brain barrier penetration. Limited data on bioactivity.

Challenges in Comparative Analysis

Structural Complexity :

  • The target compound’s size and multiple stereocenters complicate computational modeling. Graph-based comparison methods (e.g., graph isomorphism) are more accurate but computationally intensive .
  • Lumping strategies (grouping structurally similar compounds) may overlook critical substituent effects, such as the prenyl group’s role in bioactivity .

Data Limitations: Bioactivity data for highly glycosylated flavonoids are sparse compared to simpler analogs. Studies in and highlight the need for targeted assays to resolve structure-activity relationships.

Biological Activity

The compound 3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one is a complex flavonoid derivative with potential biological activities. This article reviews its biological properties, including cytotoxicity, antioxidant activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the chromenone family and features multiple hydroxyl groups and methoxy substitutions that may contribute to its biological activity. Its structure suggests potential interactions with various biological targets due to its diverse functional groups.

Cytotoxicity

Research indicates that derivatives of chromenones exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : The compound has shown moderate cytotoxicity against leukemia cell lines (MOLT-4) with an IC50 value of approximately 24.4 µM .
  • Structure–Activity Relationship (SAR) : Modifications in the hydroxyl group positions have been linked to enhanced anti-cancer activity. For example, the introduction of ester functionalities increased potency against T. brucei with an EC50 of 1.1 µM .
CompoundCell LineIC50 (µM)
3MOLT-424.4 ± 2.6
13HL-6042.0 ± 2.7

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays:

  • DPPH Radical Scavenging : Demonstrated significant scavenging activity against DPPH radicals.
  • Hydrogen Peroxide Scavenging : Effective in neutralizing hydrogen peroxide, indicating potential protective effects against oxidative stress .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The presence of multiple hydroxyl groups is believed to enhance the compound's ability to inhibit cell growth by inducing apoptosis in cancer cells.
  • Antioxidant Mechanisms : The flavonoid structure contributes to its capacity to donate electrons and neutralize free radicals.

Case Studies

Several studies have highlighted the biological activities of chromenone derivatives:

  • Study on Anticancer Effects : A series of chromenone derivatives were synthesized and tested for their anticancer properties, revealing promising results against various cancer types including leukemia and breast cancer .
  • Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives possess significant antioxidant capabilities, suggesting their potential use in preventing oxidative damage in cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.